N-Boc N,N-Didesthylene Levofloxacin
Description
N-Boc N,N-Didesthylene Levofloxacin (CAS: B656625) is a chemically modified derivative of levofloxacin, a third-generation fluoroquinolone antibiotic. The compound is structurally characterized by the introduction of a tert-butoxycarbonyl (Boc) protective group on the nitrogen atoms of the desethylene moiety (removal of ethylene groups from the parent molecule). This modification is often employed in synthetic chemistry to enhance stability during reactions or to modulate physicochemical properties such as solubility and bioavailability .
Levofloxacin itself inhibits bacterial DNA gyrase and topoisomerase IV, disrupting DNA replication and repair. However, derivatives like this compound are primarily studied as intermediates or impurities in pharmaceutical synthesis rather than as therapeutic agents. For instance, it is cataloged as a reference material for quality control in antibiotic production .
Properties
Molecular Formula |
C₂₀H₂₄FN₃O₆ |
|---|---|
Molecular Weight |
421.42 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The Boc group in N-Boc N,N-Didesthylene Levofloxacin introduces steric bulk and hydrophobicity compared to other levofloxacin derivatives. Key structural and property comparisons are summarized below:
| Compound | Molecular Formula | Molecular Weight | logP/logD | Key Structural Features |
|---|---|---|---|---|
| This compound | C₁₈H₁₈FN₃O₆ | 391.35 | ~1.2 (logD₇.₄) | Boc-protected N,N-desethylene moiety |
| N,N’-Desethylene Levofloxacin HCl | C₁₆H₁₈FN₃O₄·HCl | 371.79 | ~0.8 (logD₇.₄) | Free amine groups, hydrochloride salt |
| Levofloxacin | C₁₈H₂₀FN₃O₄ | 361.37 | ~0.5 (logP) | Parent compound with ethylene and piperazine |
| N,N’-Desethylene-N,N’-diformyl Levofloxacin | C₁₈H₁₈FN₃O₆ | 391.35 | ~1.1 (logD₇.₄) | Formyl groups replacing ethylene moieties |
Key Observations :
- The Boc derivative shares a molecular weight with N,N’-desethylene-N,N’-diformyl levofloxacin but differs in functional groups, impacting solubility and reactivity .
- The Boc group increases logD (a measure of lipophilicity) compared to the hydrochloride salt of N,N’-desethylene levofloxacin, suggesting reduced aqueous solubility .
Recommendations :
- Prioritize structural analogs with free amine groups (e.g., N,N’-desethylene levofloxacin HCl) for improved target engagement.
- Conduct in vivo toxicity studies to assess erythrocyte and organ-specific risks.
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